4-(Methoxycarbonyl)-3-nitrobenzoic acid
Overview
Description
4-(Methoxycarbonyl)-3-nitrobenzoic acid is an organic compound characterized by a benzene ring substituted with a methoxycarbonyl group (-COOCH₃) at the 4-position and a nitro group (-NO₂) at the 3-position
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The starting material, 4-(methoxycarbonyl)benzoic acid, undergoes nitration using concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Esterification Reaction: The carboxylic acid group can be converted to its methoxycarbonyl ester using methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through a multi-step process involving the nitration of 4-(methoxycarbonyl)benzoic acid followed by purification steps to achieve the desired purity and yield.
Types of Reactions:
Oxidation: The nitro group can be oxidized to form a nitroso group (-NO) or further to a nitrate ester.
Reduction: The nitro group can be reduced to an amine group (-NH₂) using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution Reactions: The methoxycarbonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Iron (Fe) and hydrochloric acid (HCl) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Nitroso derivatives or nitrate esters.
Reduction: Amines or amides.
Substitution: Alcohols or other substituted benzene derivatives.
Scientific Research Applications
4-(Methoxycarbonyl)-3-nitrobenzoic acid finds applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its use in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antimicrobial Activity: The nitro group can undergo reduction in microbial cells, generating reactive nitrogen species that damage microbial DNA and cell membranes.
Anticancer Activity: The compound may interfere with cellular processes such as DNA replication and cell division, leading to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
3-Nitrobenzoic Acid: Lacks the methoxycarbonyl group.
4-Methoxycarbonylbenzoic Acid: Lacks the nitro group.
3-Nitro-4-methoxybenzoic Acid: Similar structure but with different positions of the nitro and methoxycarbonyl groups.
Properties
IUPAC Name |
4-methoxycarbonyl-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c1-16-9(13)6-3-2-5(8(11)12)4-7(6)10(14)15/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIADZYPHVTLPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956526 | |
Record name | 4-(Methoxycarbonyl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35092-89-8 | |
Record name | 1-Methyl 2-nitro-1,4-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35092-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl hydrogen 2-nitroterephthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035092898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 35092-89-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151109 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Methoxycarbonyl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl hydrogen 2-nitroterephthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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